Methaphenilene hydrochloride is classified as an organic compound belonging to the class of phenethylamines. Its systematic name is N,N-dimethyl-N'-phenylethane-1,2-diamine hydrochloride, and it has the CAS number 7084-07-3. The compound is primarily synthesized in laboratory settings and has limited natural occurrence. Its primary sources include synthetic routes involving specific precursors such as N,N-dimethyl-N'-phenylethane-1,2-diamine.
Methaphenilene hydrochloride can be synthesized through several methods, with alkylation being the most common approach. The primary synthesis route involves the following steps:
In industrial settings, large-scale production may involve variations of these methods to enhance efficiency and scalability.
The molecular formula of methaphenilene hydrochloride is CHClN, with a molecular weight of approximately 188.7 g/mol. The structure consists of a central ethylene bridge connecting two amine groups (dimethylamine) to a phenyl group.
Methaphenilene hydrochloride participates in various chemical reactions:
Methaphenilene hydrochloride primarily acts as an antagonist at histamine H1 receptors, which are responsible for mediating allergic responses. By blocking these receptors, the compound prevents histamine from exerting its effects, thereby alleviating symptoms associated with allergies.
The compound also exhibits anticholinergic activity by interacting with muscarinic acetylcholine receptors. This dual action contributes to its sedative effects, making it useful in pharmacological research aimed at understanding allergic reactions and potential therapeutic applications.
The stability of methaphenilene hydrochloride under various conditions (e.g., temperature, pH) is crucial for its storage and handling in laboratory settings.
Methaphenilene hydrochloride has diverse applications across several fields:
The development of methaphenilene was intrinsically linked to the pharmacological trajectory of its structural predecessor, methapyrilene (N,N-dimethyl-N′-pyridin-2-yl-N′-(2-thienylmethyl)ethane-1,2-diamine). Methapyrilene emerged in the early 1950s as a first-generation antihistamine, widely incorporated into over-the-counter sleep aids (e.g., Sominex, Nytol) due to its pronounced sedative effects [2] [6]. By the late 1970s, however, chronic toxicity studies revealed methapyrilene induced hepatocellular carcinoma in Fischer 344 (F344) rats with 100% incidence, leading to its urgent market withdrawal [2] [7]. This carcinogenicity was mechanistically attributed to non-genotoxic pathways, including mitochondrial dysfunction and epigenetic alterations such as global DNA hypomethylation and histone deacetylation [7].
This critical safety concern catalyzed research into structurally modified analogs that might retain therapeutic antihistaminic activity without carcinogenic risk. Methaphenilene (N,N-dimethyl-N′-phenyl-N′-(thiophen-2-ylmethyl)ethane-1,2-diamine) was synthesized as part of a cohort of analogs differing from methapyrilene by minimal atomic substitutions [4] [8]. Specifically, methaphenilene replaced methapyrilene’s 2-pyridyl moiety with a phenyl ring, while retaining the 2-thenylmethyl group and ethylenediamine backbone [8]. This molecular evolution was strategically designed to perturb metabolic activation pathways implicated in methapyrilene’s hepatotoxicity while preserving histamine H1-receptor antagonism [1] [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7